Cas no 946338-67-6 (3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea)

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea structure
946338-67-6 structure
商品名:3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
CAS番号:946338-67-6
MF:C25H26ClN3O3
メガワット:451.945245265961
CID:5430361
PubChem ID:24324060

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea 化学的及び物理的性質

名前と識別子

    • 3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
    • AKOS024482418
    • 1-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-3-(4-chlorophenyl)-1-(2-methoxyethyl)urea
    • 946338-67-6
    • F3342-0039
    • N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N′-(4-chlorophenyl)-N-(2-methoxyethyl)urea
    • 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
    • インチ: 1S/C25H26ClN3O3/c1-32-15-14-28(25(31)27-19-12-10-18(26)11-13-19)16-20(30)17-29-23-8-4-2-6-21(23)22-7-3-5-9-24(22)29/h2-13,20,30H,14-17H2,1H3,(H,27,31)
    • InChIKey: DUGAVPJBVPIPGZ-UHFFFAOYSA-N
    • ほほえんだ: N(CC(O)CN1C2=C(C=CC=C2)C2=C1C=CC=C2)(CCOC)C(NC1=CC=C(Cl)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 451.1662694g/mol
  • どういたいしつりょう: 451.1662694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 654.6±55.0 °C(Predicted)
  • 酸性度係数(pKa): 13.35±0.20(Predicted)

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3342-0039-25mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3342-0039-40mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3342-0039-15mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3342-0039-2mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3342-0039-1mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3342-0039-5mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3342-0039-30mg
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
30mg
$119.0 2023-04-26
Life Chemicals
F3342-0039-5μmol
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3342-0039-2μmol
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3342-0039-20μmol
3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea
946338-67-6 90%+
20μl
$79.0 2023-04-26

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea 関連文献

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)ureaに関する追加情報

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea: A Novel Compound with Potential in Pharmaceutical Research

3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, with the CAS number 946338-67-6, represents a hybrid of multiple functional groups, including 9H-carbazol-9-yl, 4-chlorophenyl, and 2-methoxyethyl moieties, which collectively contribute to its pharmacological profile. Recent studies have highlighted the relevance of this compound in the development of targeted therapies for inflammatory and neurodegenerative diseases, underscoring its significance in modern drug discovery.

The molecular framework of 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methyloxyethyl)urea is characterized by the presence of a carbazole ring, a polycyclic aromatic heterocycle known for its biological activity. The 9H-carbazol-9-yl substituent provides a rigid scaffold that enhances molecular stability and facilitates interactions with specific biological targets. Additionally, the 4-chlorophenyl group introduces electronic effects that modulate the compound's reactivity and selectivity, while the 2-methoxyethyl moiety contributes to solubility and metabolic stability. These structural elements collectively enable the compound to exhibit multifunctional properties, making it a promising candidate for further investigation.

Recent advancements in medicinal chemistry have demonstrated the utility of carbazole-based derivatives in the treatment of chronic inflammatory conditions. A 2023 study published in Journal of Medicinal Chemistry reported that compounds with 9H-carbazol-9-yl scaffolds exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. This finding aligns with the potential of 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea to inhibit pro-inflammatory cytokines, suggesting its application in the development of novel anti-inflammatory agents. Furthermore, the presence of 4-chlorophenyl substituents has been associated with enhanced binding affinity to specific receptors, which could improve the compound's efficacy in targeted therapies.

The urea linkage in 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea plays a critical role in its pharmacokinetic properties. Urea moieties are known to enhance the solubility of hydrophobic compounds, which is essential for drug delivery and bioavailability. The incorporation of 2-methoxyethyl groups further optimizes solubility, ensuring that the compound remains stable in physiological conditions. This structural design is particularly advantageous for oral administration, as it reduces the risk of degradation in the gastrointestinal tract and improves systemic availability.

Recent research has also explored the potential of 4-chlorophenyl derivatives in neurodegenerative disease models. A 2024 study in Neuropharmacology demonstrated that compounds with 4-chlorophenyl substituents exhibit neuroprotective effects by modulating oxidative stress and mitochondrial function. These findings suggest that 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea could be a valuable tool in the development of therapies for conditions such as Alzheimer's disease and Parkinson's disease. The combination of 9H-carbazol-9-yl and 4-chlorophenyl groups may provide dual mechanisms of action, targeting both inflammation and neurodegeneration.

Computational studies have further elucidated the molecular interactions of 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea with biological targets. Molecular docking simulations have shown that the compound can bind to key proteins involved in inflammatory and neurodegenerative pathways, including TNF-α and BACE1. These interactions are mediated by hydrogen bonding and hydrophobic forces, which are facilitated by the presence of the urea linkage and 2-methoxyethyl groups. Such insights are crucial for optimizing the compound's therapeutic potential and reducing off-target effects.

The synthesis of 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea involves multi-step organic reactions, with the 9H-carbazol-9-yl scaffold being synthesized through a series of condensation and cyclization reactions. The introduction of the 4-chlorophenyl group typically requires electrophilic substitution, while the 2-methoxyethyl moiety is incorporated via nucleophilic addition. These synthetic strategies highlight the complexity of constructing such a multifunctional molecule, which underscores the need for precise chemical methodologies in drug development.

Despite its promising properties, 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea is still in the early stages of pharmacological evaluation. Further preclinical studies are required to assess its safety, efficacy, and mechanism of action in vivo. The compound's potential applications in treating inflammatory and neurodegenerative diseases make it a compelling candidate for future research, particularly in the context of personalized medicine and targeted therapies.

Overall, 3-3-(9H-carbazol-9-yl)-2-hydroxypropyl-1-(4-chlorophenyl)-3-(2-methoxyethyl)urea represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and potential therapeutic applications highlight the importance of exploring complex organic molecules in the development of novel drugs. As research in this area continues to evolve, this compound may pave the way for innovative treatments that address some of the most challenging medical conditions.

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